molecular formula C13H14N8 B2420529 N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine CAS No. 2201015-46-3

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2420529
CAS No.: 2201015-46-3
M. Wt: 282.311
InChI Key: TXTAMMIXJIHOQZ-UHFFFAOYSA-N
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Description

“N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine” is a complex organic compound with the molecular formula C15H13F3N10 . It belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic compounds, which are cyclic compounds with at least two different elements . The triazole nucleus is present as a central structural component in a number of drug classes . The synthesis of similar compounds often involves the reaction of certain precursors in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused-triazole backbone with various substituents . The compound has a molecular weight of 390.326 Da and a monoisotopic mass of 390.127686 Da .


Physical and Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a molar refractivity of 93.0±0.5 cm3, and a polar surface area of 93 Å2 . It also has a polarizability of 36.9±0.5 10-24 cm3, a surface tension of 68.9±7.0 dyne/cm, and a molar volume of 216.0±7.0 cm3 .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has explored the synthesis of various heterocyclic compounds using enaminones as key intermediates, which are crucial for developing substances with potential antitumor and antimicrobial activities. These compounds include substituted pyridines, bipyrazoles, pyrazolylisoxazoles, and [1,2,4]triazolo[4,3-a]pyrimidines, showing cytotoxic effects against certain cancer cell lines comparable to standard treatments. This illustrates the chemical's role in creating new molecular structures with significant biological activities (S. Riyadh, 2011).

Antimicrobial Activity

Another research avenue has been the synthesis of new thienopyrimidine derivatives and their evaluation for antimicrobial activity. These compounds are synthesized through reactions involving heteroaromatic aminonitriles and various chemical processes, leading to products that exhibited pronounced antimicrobial properties, highlighting the potential of such chemical frameworks in addressing microbial resistance (M. Bhuiyan et al., 2006).

Chemical Transformations

Studies on the N-amination and oxidation of fused imidazoles and triazoles have been conducted to understand the chemical transformations of related compounds. These reactions provide insights into the synthesis and functionalization of complex heterocyclic systems, contributing to the development of novel compounds with potential application in various fields (E. Glover & Kenneth T. Rowbottom, 1976).

Green Chemistry Applications

Recent research has also focused on green chemistry approaches, such as the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide. This method offers a more environmentally friendly and efficient way to synthesize key intermediates for antiviral drugs, demonstrating the importance of innovative synthesis techniques in pharmaceutical development (A. Baklykov et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the versatile biological activities of triazole compounds , this compound could be a potential candidate for drug design and discovery.

Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N8/c1-19(13-14-5-2-6-15-13)10-7-20(8-10)12-4-3-11-17-16-9-21(11)18-12/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTAMMIXJIHOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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